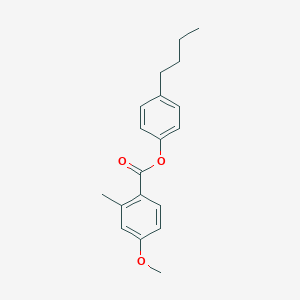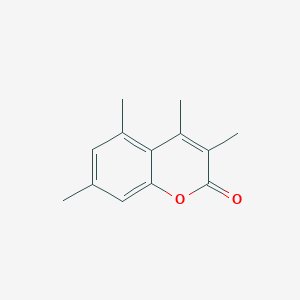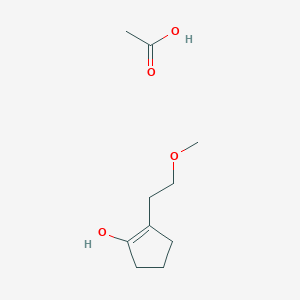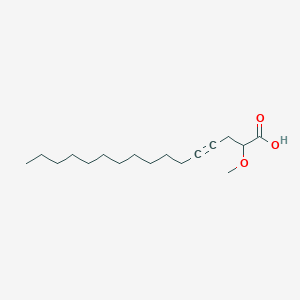
2-Methoxyhexadec-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyhexadec-4-ynoic acid is an organic compound characterized by the presence of a methoxy group, a carboxylic acid group, and a triple bond within its structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyhexadec-4-ynoic acid typically involves the alkylation of a terminal alkyne with a suitable electrophile, followed by the introduction of the methoxy group and the carboxylic acid functionality. One common method involves the use of a Grignard reagent to form the carbon-carbon bond, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using robust and scalable methods such as the use of organometallic reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyhexadec-4-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxyhexadec-4-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxyhexadec-4-ynoic acid involves its interaction with specific molecular targets and pathways. The presence of the triple bond and the methoxy group allows it to participate in various chemical reactions, which can modulate biological pathways and exert specific effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hex-2-en-4-ynoic acid: Similar structure with a double bond instead of a methoxy group.
Oct-2-ynoic acid: Shorter carbon chain with similar functional groups.
4-Aminohex-5-ynoic acid: Contains an amino group instead of a methoxy group.
Uniqueness
2-Methoxyhexadec-4-ynoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the methoxy functionality is required.
Properties
CAS No. |
56758-86-2 |
|---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-methoxyhexadec-4-ynoic acid |
InChI |
InChI=1S/C17H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20-2)17(18)19/h16H,3-12,15H2,1-2H3,(H,18,19) |
InChI Key |
GWRFFVVMYYNBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC#CCC(C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



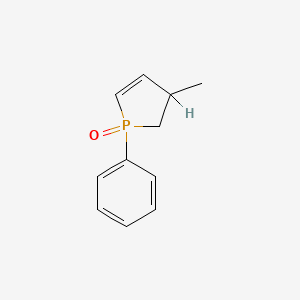

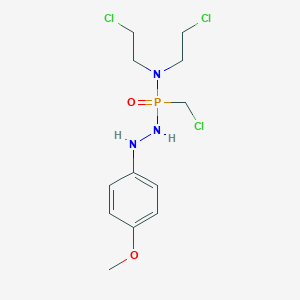
![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)

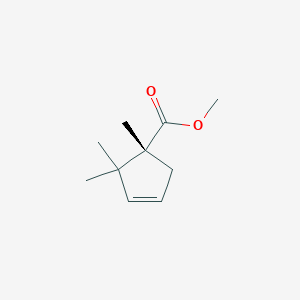
![2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B14633638.png)


